molecular formula C16H24BrNO5 B4044886 N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4044886
M. Wt: 390.27 g/mol
InChI Key: ZSKSXTZRSWJSPT-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C16H24BrNO5 and its molecular weight is 390.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(4-bromo-2-methylphenoxy)propyl]-2-butanamine oxalate is 389.08379 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Detection and Excretion

A procedure based on gas chromatography-mass spectrometry (GC-MS) was developed for the simultaneous identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in biological specimens, showcasing the method's application in studying the excretion of MBDB in urine, saliva, and sweat after administration (Kintz, 1997). This research highlights the capability to detect and monitor the presence and metabolism of related compounds in biological matrices.

Chemical and Physical Analysis

Studies on liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of the N-substituted 3,4-methylenedioxyamphetamines, developed analytical methods to distinguish these compounds, offering insight into their chemical characteristics and aiding in the forensic identification of related substances (Deruiter, Clark, & Noggle, 1990).

Pharmaceutical Research

In the pharmaceutical domain, research into compounds structurally related to "N-[3-(4-bromo-2-methylphenoxy)propyl]-2-butanamine oxalate" includes the investigation of their potential as therapeutic agents. For instance, DL-3-n-butylphthalide (NBP) was explored for its effect on delaying the onset and progression of diabetic cataract by inhibiting oxidative stress in a rat diabetic model, demonstrating the therapeutic potential of related compounds in treating oxidative stress-induced conditions (Wang et al., 2016).

Environmental Impacts

The degradation products of benzophenone-3 in chlorinated seawater swimming pools were studied to understand the environmental impact of common UV filters found in sunscreens, indicating the broader implications of chemical reactions involving similar compounds in aquatic environments (Manasfi et al., 2015).

Material Science

Research on hydrogen-bonded structures in organic amine oxalates contributes to material science by providing insights into the crystal structures and thermal stability of organic compounds, which can inform the development of new materials and chemical synthesis processes (Vaidhyanathan, Natarajan, & Rao, 2002).

Properties

IUPAC Name

N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO.C2H2O4/c1-4-12(3)16-8-5-9-17-14-7-6-13(15)10-11(14)2;3-1(4)2(5)6/h6-7,10,12,16H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKSXTZRSWJSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.